2-Ethoxyethyl N-(7-hydroxynaphth-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate is a chemical compound with the molecular formula C15H17NO4. It is known for its unique structure, which combines an ethoxyethyl group with a hydroxynaphthalene carbamate. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate typically involves the reaction of 7-hydroxynaphthalene-1-carbamate with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate is used in several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research on this compound explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 7-hydroxynaphthalene-1-carbamate
- 2-Propoxyethyl 7-hydroxynaphthalene-1-carbamate
- 2-Butoxyethyl 7-hydroxynaphthalene-1-carbamate
Uniqueness
2-Ethoxyethyl 7-hydroxynaphthalene-1-carbamate is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
21578-97-2 |
---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-ethoxyethyl N-(7-hydroxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H17NO4/c1-2-19-8-9-20-15(18)16-14-5-3-4-11-6-7-12(17)10-13(11)14/h3-7,10,17H,2,8-9H2,1H3,(H,16,18) |
InChI Key |
WYRNZOUEDQCVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.